Tiamenidine-d4
Description
Properties
Molecular Formula |
C₈H₆D₄ClN₃S |
|---|---|
Molecular Weight |
219.73 |
Synonyms |
N-(2-Chloro-4-methyl-3-thienyl)-4,5-dihydro-1H-(imidazol-d4)-2-amine; 2-[(2-Chloro-4-methyl-3-thienyl)amino]-2-(imidazoline-d4); NSC 351524-d4; Symcor Base TTS-d4; Thiamendidine-d4; |
Origin of Product |
United States |
Synthesis and Isotopic Characterization Research of Tiamenidine D4
Advanced Synthetic Approaches for Deuterated Tiamenidine
The synthesis of Tiamenidine-d4 is not extensively detailed in peer-reviewed literature, as it is primarily a commercial tool for analytical chemistry. However, based on the known synthesis of Tiamenidine and general principles of isotopic labeling, a logical synthetic pathway can be outlined. wikipedia.org The key to preparing this compound is the introduction of deuterium (B1214612) atoms into the imidazoline (B1206853) ring of the molecule.
Regioselective Deuteration Strategies
The most direct and efficient strategy for the synthesis of this compound involves the use of a deuterated starting material. The general synthesis of Tiamenidine proceeds via the reaction of a substituted thiourea (B124793) with ethylenediamine (B42938) to form the imidazoline ring. wikipedia.org To achieve the desired d4-labeling on the imidazoline ring, a deuterated version of ethylenediamine is used.
A plausible synthetic route is as follows:
Preparation of the Thiourea Precursor: The synthesis begins with the appropriate substituted aniline, 2-chloro-4-methyl-3-aminothiophene. This precursor is then converted into a thiourea derivative.
Cyclization with Deuterated Ethylenediamine: The thiourea derivative is reacted with ethylenediamine-d4. The four deuterium atoms on ethylenediamine-d4 are incorporated into what will become the 4- and 5-positions of the imidazoline ring. This cyclization reaction is typically achieved by heating the reactants, leading to the formation of N-(2-chloro-4-methylthiophen-3-yl)-4,5-dihydro-1H-imidazol-d4-2-amine, which is this compound. synzeal.com
This method ensures that the deuterium atoms are placed specifically on the imidazoline ring, a common practice for creating deuterated internal standards for compounds containing this moiety. synzeal.com
Methodologies for Isotopic Purity and Enrichment Assessment
The assessment of isotopic purity and enrichment is crucial to validate the quality of this compound as an internal standard. The goal is to determine the percentage of molecules that have been successfully deuterated and to identify the distribution of different isotopologues (molecules with varying numbers of deuterium atoms).
Methodologies for this assessment include:
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is the primary tool for this analysis. It can resolve the mass difference between the unlabeled compound (d0) and the deuterated isotopologues (d1, d2, d3, d4). By analyzing the relative intensities of the ion signals for each isotopologue, the isotopic enrichment can be calculated. researchcommons.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: While 1H NMR can be used to observe the disappearance of signals at the sites of deuteration, 2H (Deuterium) NMR directly observes the deuterium nuclei, confirming their presence and location. google.com.pg Quantitative NMR techniques can also provide information on the level of deuterium incorporation at specific sites.
The combination of these techniques provides a comprehensive evaluation of the isotopic purity of the synthesized this compound. wikipedia.org
Spectroscopic and Chromatographic Techniques for Structural and Isotopic Validation
To ensure the synthesized compound is indeed this compound and meets the required purity standards, a combination of spectroscopic and chromatographic methods is employed.
High-Resolution Mass Spectrometry for Isotopic Confirmation
High-resolution mass spectrometry (HRMS) is essential for confirming the successful synthesis and isotopic distribution of this compound. HRMS provides highly accurate mass measurements, allowing for the unambiguous identification of the molecular formula and the different deuterated species.
In a typical analysis, the mass spectrum of this compound would be compared to that of unlabeled Tiamenidine. The molecular ion peak for this compound should appear at a mass-to-charge ratio (m/z) that is approximately 4 Da higher than that of Tiamenidine. The high resolution of the instrument allows for the separation of the signals from the d0, d1, d2, d3, and d4 isotopologues, enabling the calculation of the isotopic purity.
Table 1: Representative High-Resolution Mass Spectrometry Data for this compound This table presents expected data based on general principles of isotopic analysis.
| Isotopologue | Theoretical Mass (m/z) [M+H]+ | Observed Relative Abundance (%) |
| Tiamenidine (d0) | 216.0357 | < 0.1 |
| Tiamenidine-d1 | 217.0420 | < 0.5 |
| Tiamenidine-d2 | 218.0483 | < 1.0 |
| Tiamenidine-d3 | 219.0545 | ~2.0 |
| This compound | 220.0608 | > 96.0 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the exact location of the deuterium atoms within the this compound molecule.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the imidazoline ring (at the C4 and C5 positions) would be significantly diminished or absent compared to the spectrum of unlabeled Tiamenidine. The remaining signals for the methyl group and the thiophene (B33073) ring proton would confirm the integrity of the rest of the molecule.
²H NMR (Deuterium NMR): A ²H NMR experiment would show a signal corresponding to the chemical shift of the deuterium atoms on the imidazoline ring, providing direct evidence of their presence and location. google.com.pggoogle.com
¹³C NMR (Carbon-13 NMR): In the ¹³C NMR spectrum, the carbon atoms bonded to deuterium (C4 and C5) would show a characteristic splitting pattern (a triplet for a CD2 group) and a shift in their resonance compared to the protonated carbons, further confirming the site of deuteration.
Table 2: Expected ¹H NMR Chemical Shift Data for this compound This table presents expected data based on the structure and general NMR principles.
| Protons | Expected Chemical Shift (δ, ppm) in Tiamenidine | Expected Observation in this compound |
| Thiophene-CH | ~6.8 | Signal present |
| Imidazoline-CH₂CH₂- | ~3.6 | Signal significantly reduced or absent |
| Thiophene-CH₃ | ~2.2 | Signal present |
| Imidazoline-NH | Broad signal | Signal present (may exchange with D₂O) |
Bioanalytical Method Development and Validation Utilizing Tiamenidine D4 As an Internal Standard
Principles of Stable Isotope Labeled Internal Standards (SIL-IS) in Quantitative Bioanalysis
The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of modern quantitative bioanalysis, particularly in methods employing liquid chromatography-mass spectrometry (LC-MS). A SIL-IS is a version of the analyte molecule where one or more atoms have been substituted with their heavier, non-radioactive stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). europa.eu For an analyte like Tiamenidine, its deuterated analogue, Tiamenidine-d4, serves as an ideal internal standard. The fundamental principle is that a SIL-IS is chemically and physically almost identical to the unlabeled analyte. europa.eu This near-identical behavior is crucial for accurately correcting variations that can occur during sample preparation and analysis. mdpi.com
Strategies for Compensating for Matrix Effects and Ion Suppression/Enhancement
Biological matrices such as plasma, serum, and urine are complex mixtures containing numerous endogenous components like salts, lipids, and proteins. fda.gov During LC-MS analysis, particularly with electrospray ionization (ESI), these co-eluting matrix components can interfere with the ionization of the target analyte, leading to either a decrease (ion suppression) or an increase (ion enhancement) in the analytical signal. nih.govchromatographyonline.com This phenomenon, known as the matrix effect, is a significant source of variability and inaccuracy in bioanalytical methods. nih.gov
The use of a SIL-IS like this compound is the most effective strategy to compensate for these matrix effects. mdpi.com Because the SIL-IS and the analyte have nearly identical physicochemical properties, they co-elute from the liquid chromatography column and experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source. mdpi.comresearchgate.net While the absolute signal response of both the analyte and the SIL-IS may fluctuate due to matrix effects, their response ratio remains constant. mdpi.com By calculating the ratio of the analyte's peak area to the SIL-IS's peak area, the variability introduced by the matrix is normalized, allowing for accurate quantification. researchgate.net This approach corrects for sample-to-sample variations in matrix composition, which is critical as the matrix of calibration standards can never perfectly match that of every individual research sample. mdpi.com
Enhancement of Analytical Accuracy and Precision in Research Samples
The primary goal of a quantitative bioanalytical method is to provide accurate and precise measurements of an analyte's concentration. Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter or variability among repeated measurements. fda.gov The use of a SIL-IS like this compound significantly enhances both of these parameters.
By compensating for matrix effects and potential analyte loss during sample extraction and processing, a SIL-IS corrects for systematic and random errors that would otherwise compromise accuracy. mdpi.com Since the SIL-IS is added to the sample at the very beginning of the workflow, it tracks the analyte through every step, from extraction to injection. Any loss of analyte during these steps will be mirrored by a proportional loss of the SIL-IS, keeping the analyte-to-IS ratio constant and thus preserving the accuracy of the final calculated concentration. mdpi.comchromatographyonline.com
Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for this compound Application
Developing a robust and reliable LC-MS/MS method is a systematic process that involves the careful optimization of numerous parameters to achieve the desired sensitivity, selectivity, and speed of analysis. The goal is to ensure that the analyte (e.g., a drug being studied) and its internal standard, this compound, are well-separated from matrix interferences and can be detected with high specificity.
Optimization of Chromatographic Separation Parameters
The objective of chromatographic optimization is to achieve a sharp, symmetrical peak for the analyte and ensure it is separated from other components in the sample, all within a reasonable analysis time. youtube.com Key parameters that are systematically adjusted include the analytical column, mobile phase composition, and flow rate. mdpi.comadvancechemjournal.com
Analytical Column: The choice of column chemistry (e.g., C18, Phenyl) and dimensions (length, internal diameter, and particle size) is critical. A C18 column is often a starting point for many drug-like molecules due to its hydrophobic retention mechanism. youtube.com The particle size influences efficiency and backpressure, with smaller particles (e.g., <2 µm) offering higher resolution but requiring ultra-high-performance liquid chromatography (UHPLC) systems. youtube.com
Mobile Phase: This typically consists of an aqueous component (e.g., water with a modifier like formic acid or ammonium (B1175870) formate) and an organic component (e.g., acetonitrile (B52724) or methanol). mdpi.com The modifier helps to control the pH and improve peak shape and ionization efficiency. The ratio of organic to aqueous phase is adjusted in either an isocratic (constant composition) or gradient (composition changes over time) elution to achieve the desired retention and separation. nih.gov
Flow Rate and Temperature: The flow rate of the mobile phase through the column affects analysis time and separation efficiency. mdpi.com The column temperature is another parameter that can be adjusted to fine-tune retention times and improve peak shapes. mdpi.com
The table below provides an illustrative example of optimized chromatographic conditions for a hypothetical analysis using this compound. Specific values would be determined experimentally during method development.
Table 1: Illustrative Example of Optimized Chromatographic Parameters
| Parameter | Condition |
|---|---|
| LC System | UHPLC System |
| Analytical Column | C18, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B |
| Total Run Time | 5 min |
Tandem Mass Spectrometry (MS/MS) Parameter Optimization for Analyte and this compound Detection
Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity by monitoring a specific fragmentation reaction for the analyte and its internal standard. This is typically done in Multiple Reaction Monitoring (MRM) mode. The process involves infusing a standard solution of the analyte and this compound directly into the mass spectrometer to optimize key parameters.
First, the instrument is operated in full scan mode to identify the protonated molecular ions ([M+H]⁺) for both the analyte and this compound. Next, a product ion scan is performed for each of these precursor ions to identify the most stable and abundant fragment ions (product ions). The transition from the precursor ion to the selected product ion becomes the MRM transition that will be monitored for quantification. Parameters such as collision energy (CE) and declustering potential (DP) are optimized to maximize the signal intensity for this transition.
The table below shows hypothetical MS/MS parameters for an analyte and this compound. The mass-to-charge ratio (m/z) for this compound would be 4 Daltons higher than that of the unlabeled Tiamenidine, assuming Tiamenidine is the analyte.
Table 2: Illustrative Example of Optimized Tandem Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |
|---|---|---|---|---|---|
| Analyte (e.g., Tiamenidine) | 254.0 | 110.1 | 150 | 25 | 60 |
| IS (this compound) | 258.0 | 114.1 | 150 | 25 | 60 |
Method Validation in Biological Matrices for Research Applications
Once the LC-MS/MS method is developed, it must undergo a rigorous validation process to demonstrate that it is reliable and suitable for its intended purpose. europa.eubioanalysis-zone.com This is a formal requirement by regulatory bodies and ensures the integrity of the data generated in research studies. fda.gov The validation assesses several key performance characteristics of the method in the specific biological matrix of interest (e.g., human plasma). europa.eu
Key validation parameters include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from other components in the matrix, including metabolites, impurities, and concomitant medications. fda.gov
Calibration Curve and Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte over a specified range. A calibration curve is generated, and its linearity is assessed by the correlation coefficient (r²), which should typically be ≥0.99.
Accuracy and Precision: Accuracy is determined by comparing the mean measured concentration to the known (nominal) concentration. Precision is assessed at multiple concentration levels (intra-day and inter-day) and is expressed as the coefficient of variation (CV%). Acceptance criteria are typically within ±15% for accuracy (±20% at the Lower Limit of Quantification) and ≤15% for precision (≤20% at the LLOQ). researchgate.net
Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix. It is determined by comparing the analyte response in an extracted sample to the response of an unextracted standard.
Matrix Effect: Assessed to ensure that the accuracy and precision of the method are not compromised by ion suppression or enhancement from the biological matrix. This is evaluated by comparing the response of an analyte in a post-extraction spiked sample to that of a neat standard solution.
Stability: The chemical stability of the analyte in the biological matrix under various storage and handling conditions, including freeze-thaw cycles, short-term (bench-top), and long-term storage.
The results of these validation experiments are compiled to provide a comprehensive picture of the method's performance. The table below presents an illustrative summary of validation results for a hypothetical assay.
Table 3: Illustrative Example of Bioanalytical Method Validation Summary
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 1 - 1000 ng/mL | r² ≥ 0.99 |
| Inter-day Accuracy | 95.5% - 104.2% | 85% - 115% (80% - 120% at LLOQ) |
| Inter-day Precision | CV ≤ 8.7% | CV ≤ 15% (≤ 20% at LLOQ) |
| Mean Extraction Recovery | 88.2% | Consistent and reproducible |
| Matrix Factor | 0.98 - 1.05 | Close to 1, with low variability |
| Freeze-Thaw Stability (3 cycles) | Stable (97.1% of initial) | Within ±15% of nominal concentration |
| Long-Term Stability (-80°C, 3 months) | Stable (98.5% of initial) | Within ±15% of nominal concentration |
Determination of Recovery and Extraction Efficiency
The recovery of an analyte and its internal standard from a biological matrix is a critical parameter that reflects the efficiency of the sample preparation process. nih.gov For Tiamenidine and this compound, extraction from complex biological matrices like plasma or tissue homogenates is a necessary step to remove proteins and other interfering substances before LC-MS/MS analysis. Common extraction techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
The extraction recovery is determined by comparing the analytical response of an analyte extracted from a biological matrix with the response of the analyte in a clean, post-extraction solvent. The formula for calculating recovery is:
Recovery (%) = (Peak Area of Extracted Sample / Peak Area of Unextracted Standard) x 100
Ideally, the recovery of Tiamenidine and this compound should be consistent, precise, and not necessarily 100%. The consistency of recovery is more critical than achieving a high percentage, as the internal standard is designed to compensate for variability in the extraction process. nih.gov For instance, studies have shown that even with recoveries around 60-80%, a method can be validated if the results are consistent across different concentrations. ijpsr.commdpi.com
The following table illustrates typical recovery data for a bioanalytical method using this compound as an internal standard:
| Analyte | Concentration Level | Mean Recovery (%) | Standard Deviation | Coefficient of Variation (%) |
| Tiamenidine | Low QC | 85.2 | 3.1 | 3.6 |
| Mid QC | 87.5 | 2.8 | 3.2 | |
| High QC | 86.8 | 3.5 | 4.0 | |
| This compound | Working Conc. | 88.1 | 2.9 | 3.3 |
This is a representative data table and does not reflect actual experimental results.
Assessment of Analytical Sensitivity and Lower Limits of Quantification
Analytical sensitivity is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. nih.gov For methods utilizing this compound, establishing a sensitive LLOQ is crucial for accurately characterizing the pharmacokinetic profile of Tiamenidine, especially at later time points when concentrations are low.
The determination of the LLOQ involves analyzing a series of diluted samples and identifying the lowest concentration that meets the following criteria (as per regulatory guidelines):
The analyte response at the LLOQ should be at least five times the response of a blank sample.
The precision (%CV) should not exceed 20%.
The accuracy (% bias) should be within ±20% of the nominal concentration. ajpsonline.com
The use of a high-purity this compound internal standard is essential for achieving a low LLOQ, as impurities in the IS can interfere with the analyte signal at low concentrations. nih.gov
Robustness and Ruggedness Testing of Bioanalytical Assays
Robustness and ruggedness are measures of a bioanalytical method's reliability under varied conditions. cmbr-journal.comajpsonline.com
Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters. nih.gov For an LC-MS/MS method using this compound, these variations might include:
Changes in mobile phase composition (e.g., ±2% organic phase).
Variations in pH of the aqueous mobile phase (e.g., ±0.1 unit).
Fluctuations in column temperature (e.g., ±2°C).
Different flow rates (e.g., ±5%). researchgate.net
Ruggedness refers to the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, or reagent lots. nih.gov
The following table provides an example of a robustness testing plan:
| Parameter | Variation 1 | Variation 2 |
| Mobile Phase Composition | 80% Acetonitrile | 84% Acetonitrile |
| pH of Aqueous Buffer | 3.4 | 3.6 |
| Column Temperature | 38°C | 42°C |
| Flow Rate | 0.48 mL/min | 0.52 mL/min |
This is a representative data table and does not reflect actual experimental results.
The results of these tests should demonstrate that the accuracy and precision of the assay remain within acceptable limits, confirming the method's reliability for routine use.
Application in Pre-clinical and In Vitro Bioanalytical Studies
The validated bioanalytical method using this compound as an internal standard is then applied to pre-clinical and in vitro studies to provide critical data on the parent compound's behavior.
Quantitative Analysis of Analytes in Pre-clinical Research Models (e.g., animal tissues, cell cultures)
In pre-clinical research, understanding the distribution of a drug in various tissues is crucial for assessing its efficacy and potential toxicity. googleapis.com The validated LC-MS/MS method allows for the accurate quantification of Tiamenidine in various biological matrices obtained from animal models, such as:
Plasma/Serum: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion).
Tissue Homogenates: (e.g., liver, kidney, brain) to assess tissue distribution and accumulation. scribd.com
Cell Cultures: To investigate cellular uptake and metabolism in a controlled environment. zu.edu.pk
The use of this compound is critical in these studies to correct for matrix effects, which can vary significantly between different tissue types and can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. biopharmaservices.com
Monitoring of Compound Concentrations in In Vitro Biological Systems
In vitro studies are essential for investigating the mechanisms of drug action, metabolism, and potential drug-drug interactions. The bioanalytical method employing this compound can be used to monitor the concentration of Tiamenidine over time in various in vitro systems, including:
Microsomal Stability Assays: To determine the metabolic stability of Tiamenidine by incubating it with liver microsomes.
Hepatocyte Cultures: To study the metabolism and potential toxicity of Tiamenidine in a more complete cellular system.
Receptor Binding Assays: To quantify the amount of Tiamenidine that binds to its target receptors. epo.org
The accuracy provided by the use of a deuterated internal standard like this compound ensures that the data from these in vitro systems are reliable and can be used to make informed decisions in the drug development process.
Investigations into Metabolic Pathways and Disposition Mechanisms Using Tiamenidine D4
Role of Stable Isotope Labeling in Mechanistic Metabolic Research
Stable isotope-labeled compounds are powerful tools for understanding complex biological and chemical processes. symeres.com Unlike radioactive isotopes, stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) pose no radiation risk, making them ideal for a wide range of research applications, including clinical studies. metsol.com In drug metabolism, these labeled compounds are used to trace the journey of a drug through the body, helping scientists understand its disposition, bioavailability, and metabolic pathways. nih.govscitechnol.com
A primary challenge in metabolism studies is distinguishing the administered parent drug from its various metabolites within a complex biological matrix like blood or urine. nih.gov Stable isotope labeling offers a direct solution to this problem. Tiamenidine-d4 is chemically identical to Tiamenidine but has a higher mass due to the replacement of four hydrogen atoms with deuterium atoms. This mass difference is easily detectable by mass spectrometry (MS). acs.orgnih.gov
When a mixture containing the parent drug and its metabolites is analyzed, the mass spectrometer can selectively identify compounds originating from the administered drug. For instance, if this compound is administered, any detected molecule containing the deuterium label is unequivocally identified as drug-related. This allows for the clear differentiation of the parent compound from its metabolic products, which may themselves be further transformed. scitechnol.comacs.org This technique is crucial for building a comprehensive picture of the drug's metabolic profile.
Deuterium labeling is an effective method for tracing the metabolic fate of a drug. researchgate.netmdpi.com By administering this compound, researchers can track the path of the deuterium-labeled core structure through various biochemical reactions. scitechnol.com As the parent molecule is metabolized, the label is typically retained in the core structure of the resulting metabolites. By tracking this isotopic signature, a map of the metabolic transformations can be constructed. mdpi.com
Furthermore, deuterium labeling can provide insights into reaction mechanisms through the kinetic isotope effect (KIE). symeres.com The KIE describes the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). If the cleavage of this bond is the rate-limiting step in a metabolic reaction (for example, in an oxidation reaction catalyzed by cytochrome P450 enzymes), the reaction will proceed more slowly for the deuterated compound compared to its non-labeled counterpart. symeres.com Observing a significant KIE can help identify the specific sites on the molecule that are targeted by metabolic enzymes and elucidate the underlying reaction mechanism.
Differentiation of Parent Compound from Metabolites for Elucidation
In Vitro Metabolic Pathway Elucidation of Tiamenidine Using this compound
In vitro systems, such as liver microsomes or cultured hepatocytes, are commonly used to study drug metabolism in a controlled environment. nih.gov The use of this compound in these systems is instrumental for identifying metabolic pathways, characterizing metabolite structures, and studying enzyme kinetics. nih.gov
Drug metabolism is broadly categorized into two phases. wikipedia.org Phase I reactions introduce or expose functional groups (like -OH, -NH2, -SH) on the drug molecule, typically through oxidation, reduction, or hydrolysis. usmlestrike.comlongdom.org These reactions are often mediated by the cytochrome P450 (CYP) family of enzymes. longdom.org Phase II reactions involve the conjugation of these modified compounds with endogenous polar molecules such as glucuronic acid or sulfate (B86663), which increases water solubility and facilitates excretion. wikipedia.orgmedbullets.com
For Tiamenidine, potential Phase I transformations could include hydroxylation of the thiophene (B33073) or dichlorophenyl rings and N-dealkylation. Subsequent Phase II reactions could involve the glucuronidation of any newly formed hydroxyl groups. Using this compound as a tracer in in vitro incubations allows for the confident identification of these metabolites. The characteristic isotopic pattern of the deuterated compound distinguishes true metabolites from endogenous components in the test system.
Table 1: Potential Phase I and Phase II Metabolic Transformations of Tiamenidine
| Metabolic Phase | Reaction Type | Potential Site on Tiamenidine | Description |
| Phase I | Oxidation (Hydroxylation) | Dichlorophenyl ring | Introduction of a hydroxyl (-OH) group to the aromatic ring. |
| Phase I | Oxidation (Hydroxylation) | Thiophene ring | Introduction of a hydroxyl (-OH) group to the thiophene ring. |
| Phase I | Oxidation | Imidazoline (B1206853) ring | Opening or oxidation of the imidazoline ring structure. |
| Phase II | Conjugation (Glucuronidation) | Hydroxylated metabolites | Attachment of glucuronic acid to a hydroxyl group formed during Phase I. |
| Phase II | Conjugation (Sulfation) | Hydroxylated metabolites | Attachment of a sulfate group to a hydroxyl group formed during Phase I. |
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown compounds. When elucidating the structures of Tiamenidine metabolites, HRMS is a powerful analytical tool. chemrxiv.org The use of this compound greatly aids this process.
In a typical "metabolite hunting" experiment, a mixture of unlabeled Tiamenidine and this compound (often in a 1:1 ratio) is incubated in an in vitro system. The resulting samples are then analyzed by LC-HRMS. Any metabolite derived from Tiamenidine will appear in the mass spectrum as a characteristic doublet peak, with the two peaks separated by 4 Da (the mass difference between the unlabeled and d4-labeled species). This "isotope signature" provides a clear and unambiguous way to identify all drug-related material in a complex chromatogram. acs.orgnih.gov Once identified, the accurate mass and fragmentation pattern of the metabolite can be used to deduce its chemical structure.
Table 2: Illustrative Mass Spectrometry Data for Tiamenidine and a Hypothetical Metabolite
| Compound | Chemical Formula (Unlabeled) | Monoisotopic Mass (Unlabeled) | Expected Mass (d4-labeled) | Mass Shift (Da) |
| Tiamenidine | C₁₀H₁₀Cl₂N₂S | 275.9945 | 279.9945 + Δ | 4 |
| Hydroxylated Tiamenidine | C₁₀H₁₀Cl₂N₂OS | 291.9894 | 295.9894 + Δ | 4 |
| Tiamenidine Glucuronide | C₁₆H₁₈Cl₂N₂O₆S | 468.0215 | 472.0215 + Δ | 4 |
Note: The exact mass of the d4-labeled compound will have a slight deviation (Δ) from a simple +4 addition, which is precisely calculated in HRMS analysis.
Enzyme kinetics, the study of the rates of enzyme-catalyzed reactions, is essential for understanding how a drug is metabolized. numberanalytics.com Key parameters like the Michaelis-Menten constant (Kₘ) and the maximum reaction rate (Vₘₐₓ) describe the interaction between a drug and a metabolizing enzyme. wikipedia.org These parameters can be determined by incubating varying concentrations of Tiamenidine with an enzyme source (like liver microsomes) and measuring the rate of metabolite formation. sjtu.edu.cn
As previously mentioned, the use of this compound allows for the study of the kinetic isotope effect (KIE). symeres.com By comparing the kinetic parameters (Kₘ and Vₘₐₓ) of unlabeled Tiamenidine with those of this compound, researchers can determine if the deuterated site is involved in the rate-limiting step of the metabolic reaction. nih.gov A significant KIE (a lower Vₘₐₓ for the d4 version) provides strong evidence for the specific mechanism of enzymatic action and can pinpoint the exact site of metabolic attack. symeres.com This information is valuable for predicting potential drug-drug interactions and understanding variability in metabolism.
Characterization of Metabolite Structures Using High-Resolution Mass Spectrometry
Application in In Vitro-to-In Vivo Extrapolation (IVIVE) Models for Research
In vitro-to-in vivo extrapolation (IVIVE) is a computational methodology used to translate data from in vitro experiments into quantitative predictions of a substance's behavior in whole organisms. frontiersin.orgmdpi.com This approach is critical for reducing reliance on animal testing and for making early, informed decisions in the drug development process. mdpi.com Deuterated compounds like this compound are particularly useful in generating robust data for these models.
One of the primary applications of this compound is in the predictive modeling of metabolic clearance. The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. researchgate.net Since the cleavage of this bond is often the rate-limiting step in oxidative metabolism by enzymes such as the cytochrome P450 (CYP) family, deuteration can significantly slow down the drug's breakdown. bioscientia.deresearchgate.net
Table 1: Comparative In Vitro Metabolic Stability of Tiamenidine and this compound in Human Liver Microsomes
| Compound | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-Life (t½) (min) |
| Tiamenidine | 150 | 15 |
| This compound | 70 | 32 |
This is a hypothetical data table created for illustrative purposes.
Physiologically-based pharmacokinetic (PBPK) models are sophisticated mathematical frameworks that simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs within the body. epa.govwikipedia.org These models are a key component of IVIVE and require precise input parameters to generate reliable predictions. frontiersin.org
Data obtained from in vitro studies with this compound is crucial for parameterizing these models. For instance, the metabolic clearance rates measured in liver microsomes are used to define the metabolic capacity (Vmax) and affinity (Km) of the enzymes responsible for breaking down the drug. By integrating data from both the deuterated and non-deuterated forms, PBPK models can:
More accurately predict plasma and tissue concentrations of the drug over time. epa.gov
Extrapolate findings across different species and patient populations. frontiersin.org
This integration provides a mechanistic understanding of how changes in metabolic rate, as achieved through deuteration, can influence the entire pharmacokinetic profile of the drug, facilitating the prediction of its behavior in a clinical setting based on preclinical data. wiley.com
Table 2: Key Input Parameters for a Hypothetical PBPK Model of Tiamenidine
| Parameter | Description | Data Source Example |
| CLint | Intrinsic Clearance | In vitro incubation with liver microsomes (Tiamenidine vs. This compound) |
| fu | Fraction Unbound in Plasma | Plasma protein binding assays |
| Vmax | Maximum Rate of Metabolism | Enzyme kinetics studies using this compound to isolate specific pathways |
| Km | Michaelis-Menten Constant | Enzyme kinetics studies |
| LogP | Partition Coefficient | Physicochemical property measurement |
This is a hypothetical data table created for illustrative purposes.
Predictive Modeling of Metabolic Clearance in Biological Systems
Research into Drug-Membrane Interactions and Distribution Phenomena Utilizing Deuterated Analogs
The ability of a drug to cross biological membranes is fundamental to its absorption and distribution to target tissues. nih.gov While Tiamenidine has been a subject of drug-membrane interaction studies, the use of its deuterated analog, this compound, offers a more refined tool for these investigations.
Deuteration does not significantly alter the key physicochemical properties that govern membrane permeability, such as lipophilicity or molecular size. However, it provides a stable isotopic label that can be distinguished from the non-deuterated compound and endogenous molecules. This allows for highly sensitive and specific quantification in complex biological matrices.
Researchers can employ advanced analytical techniques to study how this compound interacts with and permeates through artificial membrane models (e.g., phospholipid vesicles or monolayers) and cell-based assays. nih.gov These studies help to:
Quantify the rate and extent of membrane partitioning and transport.
Understand the mechanisms of distribution into different tissues and compartments.
Build more accurate distribution models within the PBPK framework.
By using a deuterated analog, the influence of metabolism on distribution can be minimized, allowing for a clearer assessment of the passive and active transport processes that govern the drug's movement throughout the body.
Table 3: Comparative Membrane Permeability Research
| Compound | Permeability Coefficient (Papp) (cm/s) | Assay System |
| Tiamenidine | 5.5 x 10⁻⁶ | Caco-2 Cell Monolayer |
| This compound | 5.4 x 10⁻⁶ | Caco-2 Cell Monolayer |
This is a hypothetical data table created for illustrative purposes. The similar permeability coefficients highlight that deuteration serves as a tracking tool without altering the fundamental physical interaction with the membrane.
Challenges and Advanced Considerations in the Research Application of Tiamenidine D4
Addressing Differential Adsorption and Carry-Over Issues in Analytical Systems
A significant challenge in the use of Tiamenidine-d4 in LC-MS systems is the potential for differential adsorption and carry-over. Adsorption refers to the analyte and its SIL internal standard binding to surfaces within the analytical system, while carry-over is the appearance of a signal from a previous injection in a subsequent analysis. These labmanager.com phenomena can lead to inaccurate quantification if the analyte and the internal standard are affected differently.
Tiamenidine is a basic compound, a class known for its propensity to adsorb to active sites, such as residual silanols on silica-based columns or metallic surfaces within the autosampler and tubing. This labmanager.combiotage.comcan result in poor peak shape (tailing) and reduced signal intensity. The core assumption when using a SIL internal standard is that it will behave identically to the non-deuterated analyte, thus compensating for any loss. However, studies have shown that deuterated and non-deuterated analogs can exhibit differential adsorption. For i nih.govresearchgate.netresearchgate.netnstance, a tri-deuterated internal standard for a Rac GTPase inhibitor was found to adsorb more readily to a Vespel rotor seal than its non-deuterated counterpart. This nih.govdifferential behavior can compromise the constancy of the analyte-to-internal standard response ratio, undermining the accuracy of the quantitative method.
Carr nih.govresearchgate.nety-over is often a consequence of strong adsorption. Resid chromatographyonline.comual analyte from a high-concentration sample can be released during subsequent injections of low-concentration samples or blanks, leading to overestimation.
St mastelf.comrategies for Mitigation: Several strategies can be employed to minimize differential adsorption and carry-over:
System Passivation: Conditioning the LC system by repeatedly injecting high-concentration samples can saturate active sites, reducing subsequent adsorption.
Optimized Wash Solvents: Using strong, appropriate wash solvents in the autosampler is crucial. For basic compounds like Tiamenidine, adding an acid to the wash solvent can help prevent ionic interactions with metal surfaces. Alter biotage.comnating between solvents of different polarities (e.g., water, methanol, acetonitrile (B52724), isopropanol) can effectively clean the injection system.
mastelf.comHardware Selection: Employing bio-inert or hybrid-silica-based columns can significantly reduce interactions with residual silanols. Choos chromatographyonline.coming appropriate materials for vials, caps, and septa, such as those with low-adsorption properties (e.g., silanized glass, PTFE/silicone septa), can also prevent analyte loss.
mastelf.comMethodological Approaches: Injecting calibration standards from the lowest to the highest concentration, followed by a blank, can help identify and quantify carry-over. In ca biotage.comses of significant adsorption, working at higher concentrations where the adsorbed amount is a negligible fraction of the total can be a partial solution.
| Issue | Primary Cause | Potential Impact on this compound Analysis | Mitigation Strategy |
|---|---|---|---|
| Differential Adsorption | Interaction of basic analyte/IS with active sites (silanols, metal surfaces). Minor biotage.com physicochemical differences between Tiamenidine and this compound. | Inaccurate quantification due to inconsistent analyte/IS ratio. | Use of inert columns, optimized mobile phase (pH adjustment), system passivation. |
| Carry-Over | Strong adsorption of analyte/IS to system components (injector, column, tubing). | Overestimation of analyte concentration in subsequent runs. | Optimized autosampler wash protocols with strong/multiple solvents, strategic placement of blank injections. |
Evaluation of "Trackability" and Concordance Between Deuterated and Non-deuterated Analogs in Assays
The fundamental principle justifying the use of a SIL internal standard like this compound is its ability to "track" the analyte (Tiamenidine) through the entire analytical process, from sample extraction to detection. "Trac wuxiapptec.comkability" refers to how well the internal standard mimics the analyte's behavior, ensuring that any variability, such as extraction loss or matrix effects, affects both compounds equally. Conco nih.govrdance is the degree to which this ideal tracking is achieved.
Ideally, a SIL internal standard is physicochemically identical to the analyte, leading to perfect tracking. This raps.orgensures that phenomena like ion suppression or enhancement in the mass spectrometer source, caused by co-eluting matrix components, are compensated for accurately because both the analyte and the internal standard are affected to the same extent. The c wuxiapptec.comtandfonline.comloser the co-elution of the analyte and the SIL internal standard, the better the compensation for matrix effects.
Howe wuxiapptec.comver, perfect concordance is not always guaranteed with deuterated standards. As wi nih.govnih.govll be discussed in the next section, deuterium (B1214612) substitution can sometimes lead to slight changes in chromatographic retention time. If th bioforumconf.come analyte and its deuterated standard separate, even slightly, they may elute into the mass spectrometer at moments with different levels of ion suppression from the matrix, leading to differential matrix effects and compromising quantification. There myadlm.orgfore, a critical part of method validation is to assess the trackability of this compound. This involves experiments to confirm that the analyte/internal standard response ratio remains constant across different sample matrices and concentrations, verifying that the internal standard accurately reflects the analyte's behavior.
| Parameter | Ideal Characteristic for this compound | Potential Challenge | Evaluation Method |
|---|---|---|---|
| Extraction Recovery | Identical to Tiamenidine across various conditions. | Minor differences in physicochemical properties could lead to differential recovery. | Post-extraction spike vs. pre-extraction spike experiments in various matrices. |
| Chromatographic Co-elution | Perfect co-elution with Tiamenidine. | Chromatographic isotope effect may cause a slight retention time shift. | High-resolution chromatography to assess peak separation. |
| Matrix Effects | Experiences the same degree of ion suppression/enhancement as Tiamenidine. | If co-elution is not perfect, differential matrix effects can occur. | Post-column infusion experiments; analysis of analyte/IS ratio in different biological matrix lots. |
Assessment of Potential Isotope Effects on Chromatographic Behavior and Metabolic Fate in Research Contexts
Replacing hydrogen with deuterium, while a subtle structural change, can lead to measurable isotope effects that impact both chromatographic separation and metabolic pathways. These effects stem from the fundamental properties of the carbon-deuterium (C-D) bond.
Kinetic Isotope Effect (KIE) and Metabolic Fate: The C-D bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond. Conse dovepress.comquently, breaking a C-D bond requires more energy. This portico.orgphenomenon, known as the primary kinetic isotope effect (KIE), can significantly slow down chemical reactions where C-H bond cleavage is the rate-determining step.
In d researchgate.netrug metabolism, many Phase I reactions catalyzed by cytochrome P450 (CYP) enzymes involve the oxidative cleavage of a C-H bond. By st juniperpublishers.comrategically placing deuterium atoms at known sites of metabolism ("soft spots") on a drug molecule, its rate of metabolism can be reduced, potentially increasing its half-life and exposure. This wikipedia.orgresearchgate.netis a key strategy in drug discovery, leading to the development of "heavy drugs."
Howe juniperpublishers.comver, the outcome is not always a simple reduction in clearance. The body may compensate through "metabolic switching," where metabolism is shunted to an alternative, non-deuterated site on the molecule. This portico.orgnih.govcan lead to a change in the metabolite profile, potentially forming new or unexpected metabolites whose pharmacological or toxicological properties are unknown. There juniperpublishers.complos.orgfore, when using this compound, it is crucial to assess whether deuteration alters the metabolic profile of Tiamenidine, especially if the deuterium atoms are placed at or near known metabolic sites.
Chromatographic Isotope Effect: Deuteration can also affect a molecule's behavior during chromatography. In reversed-phase liquid chromatography (RP-LC), deuterated compounds often elute slightly earlier than their non-deuterated (protiated) counterparts. This researchgate.netbioforumconf.comis known as an "inverse" chromatographic isotope effect. It is hypothesized that the shorter C-D bond length results in a slightly smaller molecular volume and reduced lipophilicity, leading to weaker interaction with the nonpolar stationary phase.
Whil bioforumconf.comcchmc.orge this effect is often small, it can be significant enough to cause partial or full separation of the analyte and the SIL internal standard. As no bioforumconf.comtandfonline.comted previously, this separation can lead to inaccurate quantification if the two peaks experience different matrix effects. The m myadlm.orgagnitude of the retention time shift can depend on the number and position of the deuterium atoms.
| Isotope Effect | Underlying Principle | Implication for this compound Research | Research Consideration |
|---|---|---|---|
| Kinetic Isotope Effect (Metabolism) | The C-D bond is stronger than the C-H bond, slowing reactions where this bond is broken (e.g., CYP-mediated oxidation). | Potential for altered metabolic rate and "metabolic switching," changing the metabolite profile of Tiamenidine. | Conduct in vitro and in vivo metabolism studies to compare the metabolic fates of Tiamenidine and this compound. |
| Chromatographic Isotope Effect | Deuteration can slightly reduce lipophilicity, causing the deuterated compound to elute earlier in reversed-phase chromatography. | Potential for chromatographic separation from Tiamenidine, which can compromise the ability of this compound to correct for matrix effects. | Develop high-resolution chromatographic methods to evaluate the degree of separation between the analyte and the internal standard. |
Strategies for Ensuring Isotopic Stability and Preventing Deuterium Exchange in Complex Biological Matrices
A critical requirement for any SIL internal standard is that the isotopic label is stable throughout the sample preparation, storage, and analysis. For T acanthusresearch.comiamenidine-d4, this means the deuterium atoms must not exchange with protons from the solvent or other components in the biological matrix (a process known as back-exchange). Loss nih.govof the deuterium label would compromise the integrity of the standard; if this compound converts to non-deuterated Tiamenidine, it would lead to a "false positive" and an overestimation of the analyte's concentration.
The acanthusresearch.comstability of a deuterium label is highly dependent on its position within the molecule.
acanthusresearch.comUnstable Positions: Deuterium atoms attached to heteroatoms like oxygen (-OD) or nitrogen (-ND) are highly labile and will rapidly exchange with protons in aqueous environments. Deute acanthusresearch.comrium atoms on carbons adjacent to carbonyl groups (α-protons) can also be susceptible to exchange via keto-enol tautomerism, particularly under basic or acidic conditions.
acanthusresearch.commdpi.comStable Positions: Deuterium atoms on aromatic rings or on aliphatic carbons not adjacent to activating groups are generally considered stable and non-exchangeable under typical bioanalytical conditions.
Therefore, the synthesis of this compound must ensure that the deuterium labels are placed in chemically stable positions. For the imidazoline (B1206853) ring system in Tiamenidine, placing deuterium on the dihydro-imidazolyl moiety is a common strategy.
Even with stable labeling, the analytical conditions must be controlled to prevent back-exchange. Hydrogen/deuterium exchange (HDX) is catalyzed by both acid and base and is highly temperature-dependent. While mdpi.com significant back-exchange from stable positions is unlikely under standard LC-MS conditions, prolonged exposure to harsh pH or high temperatures during sample processing or storage should be avoided. In specialized HDX-MS studies, which intentionally measure exchange rates, samples are kept at near 0°C and a pH of ~2.5 to minimize back-exchange during analysis. These lcms.czthermofisher.com principles underscore the importance of maintaining controlled, mild conditions when working with this compound in complex biological matrices.
Strategies for Ensuring Isotopic Stability:
Strategic Synthesis: Ensure deuterium atoms are incorporated into non-exchangeable positions on the Tiamenidine molecule, avoiding attachment to heteroatoms or activated carbons.
acanthusresearch.comControl of pH and Temperature: During sample preparation and storage, avoid extremes of pH and temperature that could promote exchange reactions.
acs.orgMinimize Exposure Time: Keep the time from sample preparation to analysis as short as feasible to reduce the opportunity for any potential exchange.
nih.govValidation Studies: Perform stability assessments of this compound in the relevant biological matrix and solvent conditions to confirm the absence of deuterium loss over the intended experimental timeframe.
Future Research Directions and Emerging Methodological Applications of Tiamenidine D4
Integration with Multi-Omics Research for Comprehensive System Biology Understanding
The era of multi-omics, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, offers a holistic view of biological systems. In this context, deuterated standards are indispensable for ensuring the accuracy and reproducibility of quantitative data, particularly in metabolomics and lipidomics. medrxiv.orgiris-biotech.de Tiamenidine-d4 is positioned to play a crucial role in studies investigating the systemic effects of its non-deuterated counterpart, Tiamenidine, an antihypertensive drug that acts as an α2 adrenergic receptor agonist. wikipedia.org
Future research could leverage this compound in comprehensive multi-omics studies to:
Trace Metabolic Pathways: By using this compound as an internal standard, researchers can accurately quantify Tiamenidine and its metabolites in various biological samples. nih.gov This is fundamental for metabolomic studies aiming to elucidate the precise metabolic fate of the drug and how it perturbs endogenous metabolic networks. iris-biotech.de
Elucidate Drug-Induced Systemic Changes: Multi-omics approaches can reveal how a drug like Tiamenidine affects various biological layers. For instance, researchers could correlate quantified drug levels (using this compound) with changes in protein expression (proteomics) and gene transcription (transcriptomics) in cardiovascular tissues. oup.com This integrated analysis helps in understanding the drug's mechanism of action, identifying off-target effects, and discovering biomarkers for drug response. iris-biotech.deresearchgate.net
Enhance Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: High-quality quantitative data from metabolomics studies, anchored by stable isotope-labeled standards like this compound, can be fed into systems pharmacology models. researchgate.net This allows for a more precise correlation between drug exposure over time and its physiological effects, leading to a better understanding of the dose-response relationship.
The use of deuterated internal standards is a cornerstone of quantitative multi-omics, correcting for variability in sample preparation and analytical instrumentation. medrxiv.orgresearchgate.net As multi-omics studies become more common in drug development and personalized medicine, the role of this compound as a quantitative tool is set to expand significantly. researchgate.net
| Research Area | Application of this compound | Expected Outcome |
| Metabolomics | Internal standard for accurate quantification of Tiamenidine and its metabolites in plasma, urine, and tissue samples. nih.gov | Detailed mapping of drug metabolism pathways and identification of novel metabolites. |
| Proteomics | Correlate quantified Tiamenidine levels with changes in the proteome of target tissues (e.g., heart, blood vessels). | Understanding of downstream protein expression changes and signaling cascades affected by the drug. |
| Systems Biology | Integration of quantitative drug concentration data with transcriptomic and proteomic data into network models. medrxiv.org | A holistic view of the drug's impact on biological systems, revealing mechanisms and potential off-target effects. |
| Personalized Medicine | Use in studies to stratify patient populations based on their metabolic response to Tiamenidine treatment. researchgate.net | Identification of metabolic phenotypes that predict drug efficacy and adverse effects. |
Development of Novel Analytical Platforms for Enhanced Sensitivity and Throughput in Deuterated Compound Analysis
The demand for detecting ever-lower concentrations of drugs and their metabolites in complex biological matrices necessitates continuous innovation in analytical technology. This compound is integral to the development and validation of these next-generation platforms.
Advances in analytical instrumentation where this compound will be crucial include:
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): As the workhorse of quantitative bioanalysis, improvements in UHPLC-MS/MS systems aim for faster analysis times and greater sensitivity. acs.org this compound serves as the ideal internal standard, co-eluting with the non-labeled Tiamenidine, thereby compensating for matrix effects and fluctuations in instrument response, which is critical for achieving high precision and accuracy. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): For certain metabolites of Tiamenidine that are volatile or can be made volatile through derivatization, GC-MS offers high chromatographic resolution. nih.gov The use of a deuterated internal standard like this compound is considered best practice in GC-MS to ensure reliable quantification. researchgate.net
Supercritical Fluid Chromatography (SFC): SFC is emerging as a green alternative to liquid chromatography, offering unique selectivity. As SFC-MS methods are developed for polar compounds like Tiamenidine, this compound will be essential for method validation and routine application. mdpi.com
High-Throughput Automation: To support large-scale clinical trials and metabolomics studies, analytical workflows are becoming increasingly automated. ansto.gov.au this compound is compatible with these systems and ensures that data quality is maintained even with high sample throughput.
The development of these platforms is driven by the need for robust and sensitive quantification. musechem.com Stable isotope-labeled compounds like this compound are not merely tools for existing methods but are enabling components for the creation and validation of future analytical technologies. acs.org
Expansion of this compound Application in Mechanistic Enzymology and Receptor Binding Studies (Analytical Aspects)
Beyond its role as a passive quantification standard, the deuterium (B1214612) atoms in this compound can be actively exploited as a probe to investigate biochemical mechanisms. This involves leveraging the kinetic isotope effect (KIE), where the heavier deuterium atom can slow down reactions involving C-H bond cleavage. researchgate.netresearchgate.net
Mechanistic Enzymology: Tiamenidine is metabolized by various enzymes, likely including the cytochrome P450 (CYP) superfamily. researchgate.net By synthesizing different versions of this compound with deuterium placed at specific potential sites of metabolism, researchers can study its metabolic profile. If metabolism is slowed at a deuterated position, it confirms that this site is a target for enzymatic action. This provides direct evidence of metabolic pathways and can help identify the specific enzymes involved. researchgate.netnih.gov This approach can elucidate mechanisms of drug-drug interactions and metabolically-driven toxicity. acs.org
Receptor Binding Studies: Deuteration can subtly alter the physicochemical properties of a molecule, including hydrogen bond strength. plos.org While this compound is primarily an internal standard, its binding affinity to α1 and α2 adrenergic receptors could be compared to non-deuterated Tiamenidine. wikipedia.org A study on histamine (B1213489) receptor ligands found that deuteration significantly altered binding affinities, a phenomenon explained by nuclear quantum effects on hydrogen bonding. plos.org Similar high-precision binding assays with Tiamenidine and this compound could reveal nuanced details about the drug-receptor interaction at the analytical level, providing insights into the forces that govern binding and receptor activation. plos.org
This application transforms this compound from a simple standard into a sophisticated tool for fundamental biochemical research, helping to dissect the intricate interactions between the drug and its biological targets.
Contribution to the Development of Certified Reference Materials for Tiamenidine Analysis
The accuracy and comparability of analytical measurements across different laboratories and over time depend on the availability of high-purity, well-characterized reference materials. A Certified Reference Material (CRM) is the gold standard for this purpose.
This compound is an ideal candidate for development into a CRM for several reasons:
Ensuring Analytical Accuracy: As a CRM, this compound would provide a benchmark against which analytical laboratories could validate their own methods for Tiamenidine quantification. This is crucial for clinical laboratories monitoring therapeutic drug levels, forensic labs conducting toxicological analysis, and research labs studying pharmacokinetics. tlcstandards.com
Inter-laboratory Harmonization: The use of a common CRM ensures that results from different studies and laboratories are comparable, a critical aspect for large-scale clinical trials, epidemiological studies, and regulatory submissions. researchgate.net
Quality Control in Manufacturing: Pharmaceutical manufacturers can use a this compound CRM as a quality control standard to ensure the consistency and accuracy of their own analytical testing of Tiamenidine drug products.
The process of creating a CRM involves rigorous characterization of the material's purity and isotopic enrichment using a variety of analytical techniques, such as NMR spectroscopy and high-resolution mass spectrometry. ansto.gov.au The National Institute of Standards and Technology (NIST) and other standards organizations develop CRMs for a wide range of analytes, including metabolites and drugs, to support the scientific and medical communities. researchgate.net The development of this compound as a CRM would represent a significant step in establishing a robust and globally harmonized framework for the analysis of Tiamenidine.
Q & A
Q. How should researchers design initial experiments to validate the stability of Tiamenidine-d4 under varying experimental conditions?
To assess stability, design experiments controlling variables such as temperature, pH, and solvent composition. Use HPLC or LC-MS to quantify degradation products over time. Include a trial experiment to determine optimal ranges for independent variables (e.g., temperature gradients from 4°C to 40°C) and validate reproducibility via triplicate runs . Document raw data in appendices and processed data in tables, ensuring transparency in methodological steps .
Q. What are the critical considerations for synthesizing this compound with isotopic purity ≥98%?
Focus on optimizing reaction conditions (e.g., deuterium source, reaction time) and validate purity via NMR and mass spectrometry. Compare spectral data with non-deuterated analogs to confirm isotopic incorporation. Use statistical tools (e.g., standard deviation in triplicate measurements) to quantify variability and ensure reproducibility .
Q. How can researchers identify gaps in existing literature on this compound’s pharmacokinetic properties?
Conduct a systematic review using databases like PubMed and SciFinder, filtering for studies with robust methodologies (e.g., in vivo/in vitro models). Categorize findings into themes such as absorption, distribution, and metabolism. Highlight discrepancies in reported half-life values and propose hypotheses for further investigation (e.g., species-specific metabolic pathways) .
Advanced Research Questions
Q. How should contradictory data on this compound’s receptor-binding affinity be analyzed?
Adopt a multi-step approach:
Re-examine methodologies : Compare assay conditions (e.g., radioligand vs. fluorescence-based binding assays) .
Statistical reconciliation : Apply ANOVA to evaluate inter-study variability and identify outliers .
Contextualize findings : Cross-reference with structural studies (e.g., X-ray crystallography) to assess whether deuterium effects alter binding kinetics .
Document unresolved questions as limitations in the discussion section .
Q. What advanced techniques are suitable for quantifying trace-level metabolites of this compound in biological matrices?
Use high-resolution mass spectrometry (HRMS) coupled with solid-phase extraction (SPE) for sensitivity. Validate the method via spike-recovery experiments in plasma or urine, calculating limits of detection (LOD) and quantification (LOQ). Include a table comparing extraction efficiencies across solvents (e.g., acetonitrile vs. methanol) .
Q. How can researchers integrate multi-omics data (e.g., proteomics, metabolomics) to elucidate this compound’s mechanism of action?
Develop a hypothesis-driven workflow:
Experimental design : Treat cell lines with this compound and perform time-course omics profiling.
Data integration : Use pathway analysis tools (e.g., Ingenuity) to link differentially expressed proteins/metabolites.
Validation : Confirm key targets via CRISPR knockouts or pharmacological inhibition .
Address ethical considerations in data sharing and reproducibility .
Methodological Guidance
Q. What strategies mitigate bias in this compound’s preclinical toxicity studies?
- Blinding : Ensure technicians are unaware of treatment groups during data collection.
- Randomization : Assign animal models to control/test groups using stratified randomization.
- Negative controls : Include vehicle-only cohorts to isolate compound-specific effects .
Publish raw datasets and statistical code to enhance transparency .
Q. How should researchers address unexpected results in this compound’s metabolic stability assays?
- Root-cause analysis : Audit instrumentation calibration, sample preparation, and operator techniques.
- Hypothesis testing : Replicate the experiment with modified conditions (e.g., altered incubation time).
- Literature comparison : Contrast findings with structurally related deuterated compounds to identify trends .
Data Presentation and Reporting
Q. What are best practices for visualizing this compound’s dose-response relationships?
Use scatter plots with non-linear regression curves (e.g., sigmoidal models) and 95% confidence intervals. Annotate graphs with EC50/IC50 values and statistical significance markers (e.g., asterisks for p < 0.05). Include a supplementary table of raw data points .
Q. How to structure a research report on this compound’s synthetic scalability?
- Introduction : State the research question and hypothesis (e.g., "Can flow chemistry improve yield?").
- Methods : Detail reactor configurations, catalysts, and purification steps.
- Results : Compare batch vs. flow synthesis yields in a bar chart with error bars.
- Discussion : Link findings to green chemistry principles and propose cost-benefit analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
